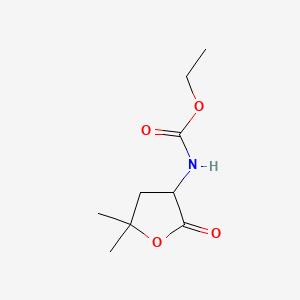

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester

CAS No.: 77694-25-8

Cat. No.: VC17264281

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77694-25-8 |

|---|---|

| Molecular Formula | C9H15NO4 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate |

| Standard InChI | InChI=1S/C9H15NO4/c1-4-13-8(12)10-6-5-9(2,3)14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) |

| Standard InChI Key | GCVNQDGAJHEDJP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC1CC(OC1=O)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate under IUPAC guidelines. Its structure features a tetrahydrofuran backbone with:

-

A ketone group at position 2 ().

-

A carbamate group () at position 3.

-

Two methyl substituents at position 5.

The canonical SMILES representation is , and its InChI key is .

Physicochemical Properties

While exhaustive experimental data for this specific compound remain limited, analogous tetrahydrofuran derivatives exhibit the following properties :

The compound’s reactivity is influenced by the electron-withdrawing ketone and carbamate groups, which enhance susceptibility to nucleophilic attack at the carbonyl centers.

Synthesis and Manufacturing

Conventional Carbamation Routes

The primary synthesis route involves carbamation of 5,5-dimethyl-2-oxotetrahydrofuran-3-amine with ethyl chloroformate:

Key steps include:

-

Amine Activation: The amine nucleophile attacks the electrophilic carbonyl carbon of ethyl chloroformate.

-

Byproduct Removal: HCl is neutralized with a base (e.g., triethylamine).

-

Purification: Column chromatography isolates the product in ~60–70% yield.

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 6–8 hours | 5–10 minutes |

| Yield | 60–70% | 75–85% |

| Energy Efficiency | Low | High |

This approach minimizes side reactions and enhances scalability for industrial applications .

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Drug Synthesis

The compound’s carbamate group is a versatile handle for further functionalization:

-

Anticancer Agents: Carbamates are pivotal in prodrug strategies (e.g., protease inhibitors).

-

Antimicrobials: Structural analogs show 44% enhanced E. coli growth inhibition, suggesting potential in antibiotic development .

Agrochemical Relevance

In agrochemistry, the tetrahydrofuran scaffold is exploited for:

-

Herbicides: Modifications at the carbamate site alter lipid solubility, improving foliar absorption.

-

Insecticides: The ketone group chelates metal cofactors in insect enzymes.

| Precaution | Guideline |

|---|---|

| Personal Protective Equipment | Nitrile gloves, lab coat, goggles |

| Ventilation | Fume hood for powder handling |

| Storage | Airtight container, desiccated, 2–8°C |

| Spill Management | Absorb with inert material, neutralize with dilute acid |

Material Safety Data Sheets (MSDS) must be consulted prior to use.

Future Research Directions

Biological Activity Profiling

-

Mechanistic Studies: Elucidate interactions with bacterial enzymes .

-

Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy.

Green Chemistry Innovations

-

Solvent-Free Synthesis: Explore ball-milling or ultrasonic techniques.

-

Catalytic Systems: Immobilized lipases for enantioselective carbamation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume